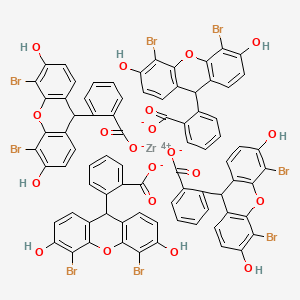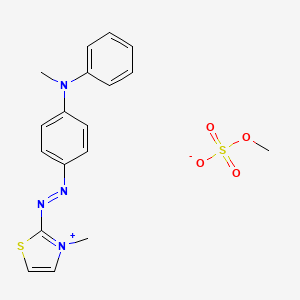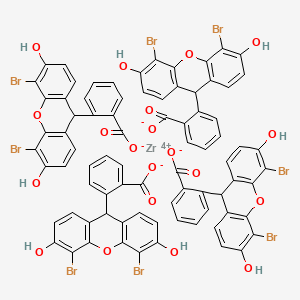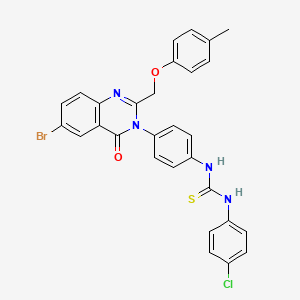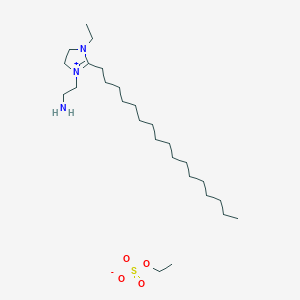
1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- is a chemical compound with significant interest in various scientific fields It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both chlorine and dichloromethyl functional groups
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- can be achieved through several routes. One common method involves the chlorination of 1H-Pyrrole-2,5-dione using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process. Industrial production methods may involve large-scale chlorination reactions with optimized parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Applications De Recherche Scientifique
1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or proteins. This interaction can disrupt cellular processes and result in various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione: The parent compound without the chlorine and dichloromethyl groups.
3-Chloro-1H-pyrrole-2,5-dione: A derivative with only one chlorine atom.
1H-Pyrrole-2,5-dione, 3,4-dichloro-: A compound with two chlorine atoms but no dichloromethyl group.
The presence of the dichloromethyl group in 1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- imparts unique chemical properties and reactivity, making it distinct from its analogs.
Propriétés
Numéro CAS |
339152-94-2 |
|---|---|
Formule moléculaire |
C5H2Cl3NO2 |
Poids moléculaire |
214.43 g/mol |
Nom IUPAC |
3-chloro-4-(dichloromethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C5H2Cl3NO2/c6-2-1(3(7)8)4(10)9-5(2)11/h3H,(H,9,10,11) |
Clé InChI |
GXWFWFCTVZDOHM-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=O)NC1=O)Cl)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


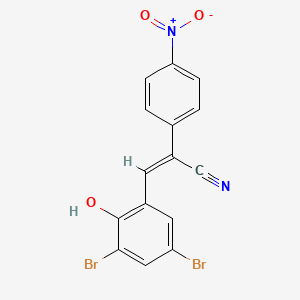


![4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12695826.png)


